molecular formula C10H3BrCl2N2 B2494510 6-Bromo-2,4-dichloroquinoline-3-carbonitrile CAS No. 138580-81-1

6-Bromo-2,4-dichloroquinoline-3-carbonitrile

Cat. No.: B2494510
CAS No.: 138580-81-1
M. Wt: 301.95
InChI Key: NFMFHDSCFZKRNZ-UHFFFAOYSA-N
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Description

Systematic Nomenclature and CAS Registry Information

6-Bromo-2,4-dichloroquinoline-3-carbonitrile is systematically named as This compound , with the CAS Registry Number 138580-81-1 . Alternative names include 3-cyano-2,4-dichloro-6-bromoquinoline and This compound . Its IUPAC name adheres to the substituent numbering conventions for quinoline derivatives, prioritizing lower locants for functional groups.

Nomenclature Attribute Value
IUPAC Name This compound
CAS Registry Number 138580-81-1
SMILES Code N#Cc1c(Cl)nc2c(c1Cl)cc(cc2)Br
InChI Key NFMFHDSCFZKRNZ-UHFFFAOYSA-N

Molecular Formula and Weight Analysis

The compound’s molecular formula is C₁₀H₃BrCl₂N₂ , with a molecular weight of 301.95 g/mol . This is consistent with its quinoline backbone substituted with bromine at position 6, chlorine at positions 2 and 4, and a cyano group at position 3.

Parameter Value Source
Molecular Formula C₁₀H₃BrCl₂N₂
Molecular Weight 301.95 g/mol
MDL Number MFCD30345212

Crystallographic Data and Conformational Studies

While explicit crystallographic data for this compound are not reported in the provided sources, its melting point is documented as 191–193°C . The compound is supplied as a crystalline solid, with purity typically exceeding 95%. Conformational studies on related quinoline derivatives suggest that electron-withdrawing substituents (e.g., Br, Cl) induce planarization of the aromatic system, enhancing stability.

Spectroscopic Fingerprinting (NMR, IR, UV-Vis)

Spectroscopic data for this compound are limited in publicly available sources, but structural analogs provide insights:

NMR Characteristics

  • ¹H NMR : Expected signals include aromatic protons in the quinoline core (δ 7.5–8.9 ppm), with deshielded protons adjacent to electron-withdrawing groups (Br, Cl).
  • ¹³C NMR : Cyano carbons typically resonate at δ ~120–125 ppm, while chlorinated carbons appear at δ ~130–140 ppm.

IR and UV-Vis

  • IR : A strong C≡N stretch at ~2225 cm⁻¹ and C–Br/C–Cl vibrations at

Properties

IUPAC Name

6-bromo-2,4-dichloroquinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H3BrCl2N2/c11-5-1-2-8-6(3-5)9(12)7(4-14)10(13)15-8/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFMFHDSCFZKRNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=C(C(=N2)Cl)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H3BrCl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2,4-dichloroquinoline-3-carbonitrile typically involves the bromination and chlorination of quinoline derivatives. One common method includes the reaction of 2,4-dichloroquinoline with bromine in the presence of a suitable catalyst under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a specific range to ensure the desired substitution.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are conducted in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2,4-dichloroquinoline-3-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while oxidation and reduction reactions can produce quinoline oxides or reduced quinoline compounds .

Scientific Research Applications

Medicinal Chemistry

6-Bromo-2,4-dichloroquinoline-3-carbonitrile is investigated for its potential as an intermediate in the synthesis of pharmaceuticals. Its structural characteristics make it a valuable building block for developing new drugs targeting various diseases.

Case Study : Research has shown that derivatives of this compound exhibit significant anticancer properties. For instance, compounds derived from it have been tested against human breast adenocarcinoma cells, demonstrating cytotoxic effects comparable to established chemotherapeutics .

Antimicrobial Activity

The compound has been studied for its antimicrobial properties. Various derivatives have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli.

CompoundTarget BacteriaInhibition Zone (mm)
Compound AE. coli12.00 ± 0.00
Compound BS. aureus11.00 ± 0.03

These findings suggest that modifications to the structure can enhance biological activity .

Agrochemicals

In agricultural chemistry, this compound is explored for its potential use in developing agrochemicals. Its ability to interact with biological systems makes it a candidate for creating effective pesticides or herbicides.

Mechanism of Action

The mechanism of action of 6-Bromo-2,4-dichloroquinoline-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substitution Patterns

The table below compares 6-Bromo-2,4-dichloroquinoline-3-carbonitrile with structurally related quinoline derivatives:

Compound Name Substituents Molecular Formula Molecular Weight Key Features References
This compound Br (C6), Cl (C2, C4), CN (C3) C₁₀H₃BrCl₂N₂ 312.41* High halogen density; CN enhances H-bonding
6-Bromo-2-chloroquinoline-3-carbonitrile Br (C6), Cl (C2), CN (C3) C₁₀H₄BrClN₂ 267.51 Fewer Cl atoms; lower molecular weight
6-Bromo-4,8-dichloroquinoline-3-carbonitrile Br (C6), Cl (C4, C8), CN (C3) C₁₀H₃BrCl₂N₂ 312.41 Additional Cl at C8; positional isomerism
6-Bromo-4-chloro-3-nitroquinoline Br (C6), Cl (C4), NO₂ (C3) C₉H₄BrClN₂O₂ 287.49 CN replaced with NO₂; altered electronic effects
6-Bromo-2-chloro-3-phenylquinoline Br (C6), Cl (C2), Ph (C3) C₁₅H₉BrClN 318.60 CN replaced with phenyl; increased lipophilicity

*Calculated molecular weight based on formula.

Key Observations :

  • Halogenation: Bromine and chlorine substituents at positions 2, 4, 6, or 8 influence steric and electronic properties. The target compound’s dichloro substitution at C2 and C4 enhances electrophilicity compared to mono-chloro analogs .
  • Functional Groups: The carbonitrile group (CN) at C3 promotes hydrogen bonding and participates in cyclization reactions, unlike nitro (NO₂) or phenyl groups, which alter solubility and reactivity .

Biological Activity

6-Bromo-2,4-dichloroquinoline-3-carbonitrile is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, detailing its mechanisms of action, comparative studies with similar compounds, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C_10H_5BrCl_2N, with a molecular weight of approximately 301.95 g/mol. The compound features a quinoline backbone, characterized by:

  • Bromine at position 6
  • Chlorine at positions 2 and 4
  • Cyano group at position 3

These substituents contribute to its unique reactivity and biological properties, making it a candidate for various medicinal applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The precise pathways and targets depend on the biological system being studied. For instance, its antimicrobial properties may stem from its ability to disrupt bacterial cell membranes or interfere with DNA synthesis.

Antimicrobial Properties

Research indicates that quinoline derivatives exhibit significant antimicrobial effects. This compound has been evaluated for its potential as a lead compound in developing new antibiotics. Its structural features enhance its ability to inhibit microbial growth.

Anticancer Activity

The compound has also shown promising anticancer properties. In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines. For example, it has been reported to exhibit cytotoxic activity against human gastric adenocarcinoma cells with an IC50 value in the micromolar range . The specific mechanisms behind this activity may involve interactions with DNA or other critical cellular components.

Comparative Studies

To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
2-Chloroquinoline Chlorine at position 2Simpler structure; less halogenation
4-Chloroquinoline Chlorine at position 4Potentially different biological activity
6-Bromoquinoline Bromine at position 6Lacks dichlorination; different reactivity
2-Aminoquinoline Amino group at position 2Increased nucleophilicity; potential for drug development
4-Dichloroquinoline Dichlorination at position 4Similar reactivity but lacks bromine

The distinct combination of bromine and chlorine substituents in this compound enhances its reactivity and biological activity compared to simpler analogs.

Case Studies

  • Anticancer Activity Assessment : A study evaluated the cytotoxic effects of this compound on human gastric adenocarcinoma cells. The compound showed significant inhibition of cell proliferation with an IC50 value indicating potent activity against this cancer type .
  • Antimicrobial Evaluation : In another study focusing on antimicrobial properties, the compound was tested against various bacterial strains. Results indicated effective inhibition of growth, suggesting potential as a new antibiotic lead.

Q & A

Q. How do structural modifications influence the compound’s reactivity and bioactivity?

  • Methodological Answer : Replace bromine with –CF₃ (via Ullmann coupling) to enhance electron-withdrawing effects, boosting kinase inhibition 3-fold. Conversely, substituting chlorine with –OCH₃ increases solubility but reduces binding affinity. Systematic SAR studies require parallel synthesis (96-well plates) and high-throughput screening .

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